molecular formula C18H18O6 B185417 2-Acetylphenyl 3,4,5-trimethoxybenzoate CAS No. 6959-89-3

2-Acetylphenyl 3,4,5-trimethoxybenzoate

Cat. No.: B185417
CAS No.: 6959-89-3
M. Wt: 330.3 g/mol
InChI Key: BCNJEUILUMOKPS-UHFFFAOYSA-N
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Description

2-Acetylphenyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative of gallic acid (3,4,5-trihydroxybenzoic acid), a natural polyphenol abundant in plants such as Phyllanthus emblica (amla). The compound is synthesized via a two-step process: (1) methylation of gallic acid to form 3,4,5-trimethoxybenzoic acid, followed by (2) Steglich esterification with 4-hydroxyacetophenone to introduce the 2-acetylphenyl moiety . This modification enhances lipophilicity and bioavailability compared to the parent gallic acid, making it a candidate for pharmacological studies, particularly in antimicrobial and anticancer research .

Properties

CAS No.

6959-89-3

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

(2-acetylphenyl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C18H18O6/c1-11(19)13-7-5-6-8-14(13)24-18(20)12-9-15(21-2)17(23-4)16(10-12)22-3/h5-10H,1-4H3

InChI Key

BCNJEUILUMOKPS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Other CAS No.

6959-89-3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of 3,4,5-Trimethoxybenzoate Esters

Compound Name Substituent Structure Biological Activity (IC₅₀ or EC₅₀) Key Findings References
2-Acetylphenyl 3,4,5-trimethoxybenzoate 2-Acetylphenyl group Antimicrobial activity (data pending) Enhanced lipophilicity vs. gallic acid; DFT studies confirm stable conformation
Butyl 3,4,5-trimethoxybenzoate Linear C₄ alkyl chain Antiproliferative activity: 2.3 µM 2.3× less potent than analog 11; moderate cytotoxicity
Isopentyl 3,4,5-trimethoxybenzoate Branched C₅ alkyl chain Antiproliferative activity: 1.8 µM Slightly higher potency than butyl analog (1.3×)
2-Methylnaphthalene 3,4,5-trimethoxybenzoate Naphthalene ring system Antiproliferative activity: 0.9 µM 2.6× more potent than diphenyl analog; fused aromaticity enhances activity
Diphenyl 3,4,5-trimethoxybenzoate Two phenyl groups Antiproliferative activity: 2.4 µM Lower potency due to steric hindrance
[2-(Dimethylamino)-2-phenylbutyl]-3,4,5-trimethoxybenzoate Aminoalkyl chain Antispasmodic activity Normalizes gastrointestinal motility; poor salt formation with weak acids
4-Acetamidophenyl 3,4,5-trimethoxybenzoate Acetamidophenyl group Antimicrobial activity (data pending) Reduced activity vs. acetylphenyl analog; polar amide group lowers membrane permeability

Key Observations:

Substituent Lipophilicity : Linear or branched alkyl chains (e.g., butyl, isopentyl) improve membrane permeability compared to polar groups (e.g., acetamido), enhancing antiproliferative activity .

Aromaticity : Fused aromatic systems (e.g., naphthalene in compound 11) increase π-π stacking interactions with biological targets, boosting potency .

Steric Effects : Bulky substituents (e.g., diphenyl) reduce activity due to hindered target binding .

Functional Group Impact: Aminoalkyl chains (e.g., dimethylamino in ) confer unique pharmacological profiles (e.g., antispasmodic effects) but complicate formulation due to poor salt stability .

Triazole and Oxazole Derivatives

Triazole-linked analogs (e.g., 2-aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazoles) exhibit enhanced antiproliferative activity via tubulin inhibition. The geometric angle (αABC ≈ 109.5°) between the A (trimethoxyphenyl), B (triazole), and C (aryl) rings mimics the conformation of SMART, a potent antitubulin agent, enabling comparable bioactivity . In contrast, oxazole derivatives (e.g., ) show lower potency, likely due to reduced conformational flexibility .

Physicochemical Properties

  • Solubility: Methyl 3,4,5-trimethoxybenzoate () serves as a model for phase-trafficking studies due to its neutral polarity. In contrast, 2-acetylphenyl and aminoalkyl derivatives exhibit lower aqueous solubility, necessitating prodrug strategies .
  • Stability : this compound demonstrates greater hydrolytic stability compared to acetamidophenyl analogs, as confirmed by DFT studies .

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